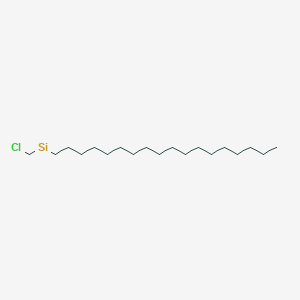
Ctadecylmethylchlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ctadecylmethylchlorosilane is an organosilicon compound with the chemical formula C18H39ClSi. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and organic groups. These compounds are widely used in various industrial applications due to their reactivity and ability to form stable bonds with organic and inorganic materials.
Métodos De Preparación
Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .
Aplicaciones Científicas De Investigación
Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.
Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.
Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.
Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices
Mecanismo De Acción
The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .
Comparación Con Compuestos Similares
Ctadecylmethylchlorosilane can be compared with other similar compounds, such as:
Methyltrichlorosilane: Used primarily in the production of silicone polymers and resins.
Octadecyltrichlorosilane: Commonly used for surface modification to create hydrophobic surfaces.
Dimethyldichlorosilane: Utilized in the synthesis of silicone elastomers and sealants.
The uniqueness of this compound lies in its long alkyl chain, which provides enhanced hydrophobic properties and improved compatibility with organic materials .
Propiedades
Fórmula molecular |
C19H39ClSi |
|---|---|
Peso molecular |
331.0 g/mol |
InChI |
InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
Clave InChI |
SLKWOCJQTISFNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si]CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
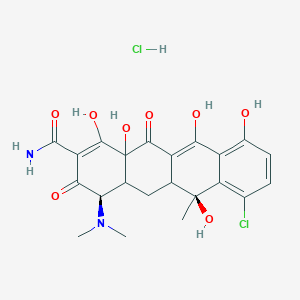
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

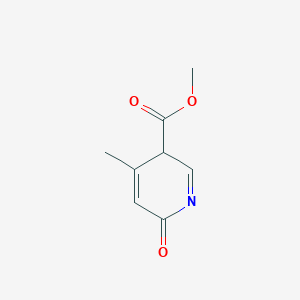
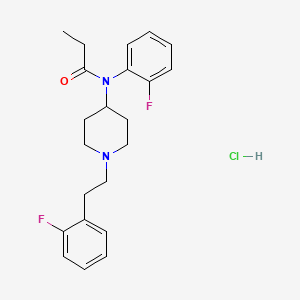

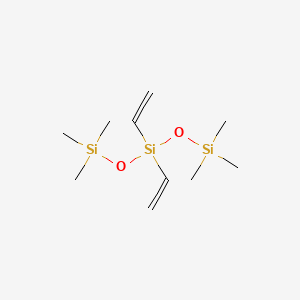
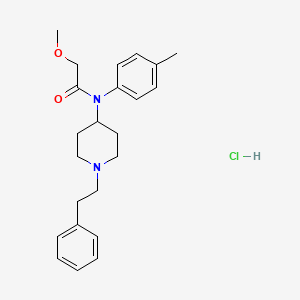

![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
